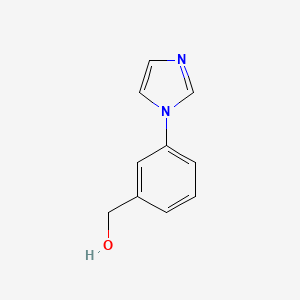(3-(1H-Imidazol-1-yl)phenyl)methanol
CAS No.: 129746-41-4
Cat. No.: VC8228431
Molecular Formula: C10H10N2O
Molecular Weight: 174.2 g/mol
* For research use only. Not for human or veterinary use.

| CAS No. | 129746-41-4 |
|---|---|
| Molecular Formula | C10H10N2O |
| Molecular Weight | 174.2 g/mol |
| IUPAC Name | (3-imidazol-1-ylphenyl)methanol |
| Standard InChI | InChI=1S/C10H10N2O/c13-7-9-2-1-3-10(6-9)12-5-4-11-8-12/h1-6,8,13H,7H2 |
| Standard InChI Key | VFRKJIFGXZRUFI-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)N2C=CN=C2)CO |
| Canonical SMILES | C1=CC(=CC(=C1)N2C=CN=C2)CO |
Structural and Chemical Characteristics
Molecular Architecture
(3-(1H-Imidazol-1-yl)phenyl)methanol (CAS 129746-41-4) has the molecular formula C₁₀H₁₀N₂O and a molecular weight of 174.2 g/mol. The structure consists of a phenyl ring linked to a 1H-imidazole group at the third carbon, with a hydroxymethyl (-CH₂OH) substituent on the same phenyl ring. Key spectroscopic identifiers include:
-
IR: Broad O-H stretch (~3200–3600 cm⁻¹), aromatic C-H stretches (~3000–3100 cm⁻¹), and C-N vibrations (~1350–1500 cm⁻¹).
-
NMR: The hydroxymethyl proton resonates at δ 4.6–5.0 ppm (¹H), while aromatic protons appear between δ 7.2–8.1 ppm. The imidazole protons are typically split into two distinct signals due to non-equivalent nitrogen environments .
Physicochemical Properties
The compound is a solid at room temperature, with a melting point range of 115–120°C . Its solubility profile is polar-aprotic solvent-friendly, dissolving readily in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) but sparingly in water . The logP (octanol-water partition coefficient) is estimated at 1.8, indicating moderate lipophilicity.
Table 1: Key Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₀N₂O | |
| Molecular Weight | 174.2 g/mol | |
| Melting Point | 115–120°C | |
| Solubility in DMSO | >50 mg/mL | |
| logP | 1.8 |
Synthesis and Preparation
Primary Synthetic Routes
The synthesis of (3-(1H-Imidazol-1-yl)phenyl)methanol typically involves nucleophilic aromatic substitution or transition metal-catalyzed coupling. A patented method (CA2833394C) outlines a two-step process :
-
Imidazole Introduction: Reacting 3-bromo-5-fluorobenzotrifluoride with imidazole in the presence of a copper(I) catalyst (e.g., CuI) and a base (K₂CO₃) in DMF at 110°C yields 3-(1H-imidazol-1-yl)phenyl intermediates.
-
Hydroxymethylation: The intermediate undergoes hydroxymethylation via Friedel-Crafts alkylation using paraformaldehyde and HCl, followed by hydrolysis to yield the final product .
Alternative Approaches
Arylaminations using palladium catalysts (e.g., Pd(PPh₃)₄) have also been reported, enabling direct coupling of imidazole with pre-functionalized benzyl alcohols . Yields range from 70–85%, with purity >95% confirmed by HPLC .
Table 2: Comparison of Synthetic Methods
| Method | Catalyst | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| CuI/K₂CO₃ | Copper(I) | 78 | 96 | |
| Pd(PPh₃)₄ | Palladium | 85 | 97 | |
| Friedel-Crafts Alkylation | AlCl₃ | 70 | 95 |
Biological Activities and Applications
Antiparasitic Activity
Derivatives of (3-(1H-imidazol-1-yl)phenyl)methanol exhibit significant activity against Leishmania mexicana, a protozoan parasite causing cutaneous leishmaniasis. In vitro studies demonstrate IC₅₀ values of 2.3–32 μM, with hydrophobic substituents at the benzyl para position enhancing potency . The hydroxymethyl group is critical for membrane penetration, as evidenced by reduced efficacy in methyl-ether analogs .
Enzyme Inhibition
Phenyl-imidazole derivatives are potent inhibitors of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in cancer immune evasion. Docking studies reveal that the imidazole nitrogen coordinates with the heme iron in IDO, while the phenyl ring occupies a hydrophobic pocket near residues C129 and S167 . Analog 1 (a methyl-substituted variant) shows a 10-fold increase in inhibitory activity (IC₅₀ = 0.8 μM) compared to the parent compound .
Material Science Applications
The compound’s rigid aromatic structure makes it a candidate for organic semiconductors. Density functional theory (DFT) calculations predict a bandgap of 3.2 eV, suitable for hole-transport layers in OLEDs .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume